molecular formula C14H26O2 B1237407 cis-Tetradec-11-enoic acid

cis-Tetradec-11-enoic acid

Cat. No. B1237407
M. Wt: 226.35 g/mol
InChI Key: FWWOMPFHMRPXIH-ARJAWSKDSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Cis-11-tetradecenoic acid is the cis-isomer of tetradec-11-enoic acid.

Scientific Research Applications

Identification and Detection in Irradiated Foods

cis-Tetradec-11-enoic acid and its derivatives have been synthesized and used for identifying irradiated foods. The cis isomer has been unambiguously identified in irradiated meat (e.g., chicken) and fruits like papaya. This aids in the detection of irradiation products in lipid-containing foods, enhancing food safety and quality control (Hamilton et al., 1996).

Marine Environment and Bacterial Biomarkers

In the marine environment, cis-Tetradec-11-enoic acid serves as a bacterial biomarker. Studies have explored its photodegradation products, contributing to understanding the marine microbial ecosystem and processes like biohydrogenation (Rontani et al., 2003).

Phototrophic Bacteria and Enzymatic Processes

The role of cis-Tetradec-11-enoic acid in phototrophic bacteria, such as Erythrobacter sp., has been analyzed. It undergoes enzymatic peroxidation, a characteristic process in some aerobic and anaerobic phototrophic bacteria. This research contributes to the understanding of microbial lipid metabolism (Rontani & Koblížek, 2008).

Biochemical Characterization in Bacteria

Studies on the fatty acid composition of various marine bacteria have identified cis-Tetradec-11-enoic acid and its unusual derivatives. This research aids in the structural characterization of fatty acids in marine aerobic anoxygenic phototrophic bacteria, enhancing our understanding of microbial diversity and biochemistry (Rontani, Christodoulou, & Koblížek, 2005).

Medical Diagnostics

In medical diagnostics, derivatives of cis-Tetradec-11-enoic acid have been used in assays. For instance, its use in isotope dilution mass spectrometry provides a reliable indicator for diagnosing certain metabolic deficiencies, highlighting its utility in clinical biochemistry (Johnson et al., 1994).

Agricultural and Industrial Applications

Research has also focused on the agricultural and industrial applications of cis-Tetradec-11-enoic acid. For example, studies on the sex pheromone biosynthesis in certain moths have shown the interference of its derivatives with pheromone production, which can be leveraged in pest control strategies (Gosalbo et al., 1992).

Genetic Engineering for High Nervonic Acid Oils

In genetic engineering, cis-Tetradec-11-enoic acid has been a target for engineering high nervonic acid oils in plants, beneficial for pharmaceutical and nutraceutical applications. This approach demonstrates the potential of biotechnology in producing valuable fatty acids for health-related uses (Taylor et al., 2009).

Catalytic Isomerization for Anticarcinogenic Compounds

The isomerization of cis-Tetradec-11-enoic acid and similar fatty acids has been studied for producing anticarcinogenic food constituents. This research has implications for developing healthy food additives and understanding the role of specific fatty acids in cancer prevention (Bernas et al., 2003).

properties

Molecular Formula

C14H26O2

Molecular Weight

226.35 g/mol

IUPAC Name

(Z)-tetradec-11-enoic acid

InChI

InChI=1S/C14H26O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h3-4H,2,5-13H2,1H3,(H,15,16)/b4-3-

InChI Key

FWWOMPFHMRPXIH-ARJAWSKDSA-N

Isomeric SMILES

CC/C=C\CCCCCCCCCC(=O)O

SMILES

CCC=CCCCCCCCCCC(=O)O

Canonical SMILES

CCC=CCCCCCCCCCC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
cis-Tetradec-11-enoic acid
Reactant of Route 2
Reactant of Route 2
cis-Tetradec-11-enoic acid
Reactant of Route 3
Reactant of Route 3
cis-Tetradec-11-enoic acid
Reactant of Route 4
cis-Tetradec-11-enoic acid
Reactant of Route 5
cis-Tetradec-11-enoic acid
Reactant of Route 6
cis-Tetradec-11-enoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.